molecular formula C21H19NO6 B1532462 Fmoc-gamma-methylene-DL-glutamic acid CAS No. 1219174-57-8

Fmoc-gamma-methylene-DL-glutamic acid

Cat. No.: B1532462
CAS No.: 1219174-57-8
M. Wt: 381.4 g/mol
InChI Key: JNPHNLUWBHJCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-gamma-methylene-DL-glutamic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the gamma-methylene group of DL-glutamic acid. This compound is often utilized in research and development, particularly in the field of proteomics .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-gamma-methylene-DL-glutamic acid typically involves the protection of the amino group of DL-glutamic acid with the Fmoc group. This is achieved through a series of chemical reactions, including esterification and amidation. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), along with coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Fmoc-gamma-methylene-DL-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of DL-glutamic acid, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylidenepentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-12(19(23)24)10-18(20(25)26)22-21(27)28-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,27)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPHNLUWBHJCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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